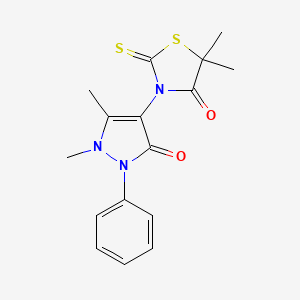
3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a pyrazole ring fused with a thiazolidinone ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol and maintaining a specific temperature range to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
科学的研究の応用
3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. For instance, it may interact with bacterial enzymes, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
4-Aminoantipyrine: A precursor in the synthesis of the compound.
Benzoylisothiocyanate: Another precursor used in the synthesis.
Thiourea derivatives: Compounds with similar structural features and biological activities.
Uniqueness
What sets 3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of a pyrazole ring and a thiazolidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-10-12(18-14(21)16(2,3)23-15(18)22)13(20)19(17(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBUEROUWOENKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(SC3=S)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B5991154.png)
![N-(4-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B5991162.png)
![ethyl 1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5991181.png)
![N-(tetrahydro-3-furanyl)-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5991185.png)
![Propan-2-yl 4-[4-(butan-2-yl)phenyl]-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B5991192.png)
![2-[4-[4-(2-amino-2-oxoethoxy)phenyl]sulfonylphenoxy]acetamide](/img/structure/B5991195.png)
![2-(3-phenylpropyl)-N-[2-(3-pyridinyloxy)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5991204.png)
![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5991219.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5991220.png)
![N-cyclopropyl-3-[1-(3-thiophen-2-ylpropanoyl)piperidin-3-yl]propanamide](/img/structure/B5991221.png)
![7-(4-isopropylbenzyl)-2-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5991226.png)
methanone](/img/structure/B5991229.png)
![6-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B5991241.png)
![4-bromo-2-{(E)-[2-(quinolin-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B5991243.png)
